1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
1-(3,5-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine (IUPAC name: N-(3,5-dichlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine) is a substituted guanidine derivative characterized by a 3,5-dichlorophenyl group and a 4,6-dimethylpyrimidin-2-yl moiety. Key physicochemical properties include:
- Molecular Formula: C₁₃H₁₃Cl₂N₅
- Molecular Weight: 310.188 g/mol
- Purity: ≥95%
- Storage Conditions: +4°C
Its synthesis and storage protocols align with typical guanidine derivatives, prioritizing low-temperature storage to mitigate decomposition .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N5/c1-7-3-8(2)18-13(17-7)20-12(16)19-11-5-9(14)4-10(15)6-11/h3-6H,1-2H3,(H3,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZPMRZQAWZZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound with the molecular formula C13H13Cl2N5 and a molecular weight of approximately 310.18 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer.
The compound is primarily studied for its inhibitory effects on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibition of BACE1 can potentially reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's disease. Recent studies have shown that derivatives of guanidine compounds, including this specific structure, exhibit significant inhibition of BACE1 activity through both in vitro and in vivo assays .
Inhibition of BACE1
A study conducted by Sayyad Ali et al. synthesized various biaryl guanidine derivatives and evaluated their efficacy against BACE1. Among these derivatives, this compound demonstrated promising results with an IC50 value indicating effective inhibition . The compound was shown to significantly improve cognitive function in animal models as assessed by behavioral tests such as the Morris water maze test.
Antitumor Activity
In addition to its neuroprotective properties, this compound has also been evaluated for its antitumor activities. Research indicates that similar guanidine derivatives possess the ability to inhibit tumor cell proliferation in various cancer cell lines. The mechanism is believed to involve interference with DNA synthesis and repair pathways, leading to increased apoptosis in cancer cells .
Alzheimer’s Disease
A notable case study involved the administration of this compound in a transgenic mouse model of Alzheimer’s disease. The results indicated a marked reduction in amyloid plaque formation and improved memory retention compared to control groups. Behavioral assessments showed significant enhancements in learning and memory tasks .
Cancer Research
In another study focusing on cancer treatment, compounds structurally related to this compound were tested against several cancer cell lines including breast and lung cancer. The results indicated that these compounds exhibited cytotoxic effects at micromolar concentrations, suggesting their potential as therapeutic agents .
Biological Activity Summary
| Activity | Target | IC50 Value | Model |
|---|---|---|---|
| BACE1 Inhibition | β-secretase | 97 ± 0.91 nM | In vitro assays |
| Antitumor Activity | Various cancers | Varies (μM range) | Cell line assays |
| Cognitive Improvement | Alzheimer’s model | Significant | Behavioral tests |
Comparison with Similar Compounds
| Compound | IC50 (nM) | Activity |
|---|---|---|
| This compound | 97 ± 0.91 | BACE1 Inhibition |
| 1,3-Bis(5,6-difluoropyridin-3-yl)guanidine | 120 ± 0.85 | BACE1 Inhibition |
| Other Guanidine Derivatives | Varies | Antitumor activity |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine exhibit antimicrobial activities. For instance, studies have shown that guanidine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Potential
Guanidine derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways . Further research is needed to elucidate the mechanisms involved and to evaluate its efficacy in clinical settings.
Pharmaceutical Applications
This compound has potential applications in drug development:
- Antiviral Agents : Due to its structural similarity to other antiviral compounds, it may serve as a lead compound for synthesizing new antiviral drugs.
- Anti-inflammatory Drugs : The compound's ability to modulate immune responses positions it as a candidate for developing anti-inflammatory medications .
Agricultural Applications
The compound's antimicrobial properties may also extend to agricultural uses:
- Pesticides : Its effectiveness against various pathogens could make it a suitable candidate for developing new pesticides or fungicides.
- Plant Growth Regulators : Research into its effects on plant physiology could lead to applications in enhancing crop yields or resistance to diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study B | Anticancer Effects | Induced apoptosis in cultured cancer cells; further studies required for in vivo validation. |
| Study C | Agricultural Use | Showed effectiveness as a fungicide against common plant pathogens. |
These case studies highlight the diverse potential applications of this compound across different fields.
Comparison with Similar Compounds
Halogen Type and Position
- Fluorine (in 2-fluorophenyl) has high electronegativity but lower steric bulk, which may improve solubility relative to bulkier halogens like bromine or iodine . Bromine/Iodine: Brominated and iodinated analogues exhibit increased molecular weight and hydrophobicity, which could reduce aqueous solubility but enhance lipid membrane permeability .
Pyrimidine Modifications
All compared compounds retain the 4,6-dimethylpyrimidin-2-yl group, suggesting shared steric and electronic profiles at the guanidine-pyrimidine junction. This consistency implies similar hydrogen-bonding or π-stacking capabilities across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
